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Compound of Interest

Compound Name: Methyl cedryl ether

Cat. No.: B010592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of

methyl cedryl ether, a valued sesquiterpenoid ether in the fragrance and flavor industries.

Due to the limited availability of published, raw spectroscopic data, this document presents an

in-depth analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics of methyl cedryl ether based on established principles of

organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are

also provided.

Chemical Structure and Properties
IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecane

Synonyms: Cedramber, Cedrol methyl ether

CAS Number: 19870-74-7, 67874-81-1[1]

Molecular Formula: C₁₆H₂₈O[2]

Molecular Weight: 236.40 g/mol [3]
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The following tables summarize the anticipated spectroscopic data for methyl cedryl ether.
These predictions are derived from the known spectral behavior of similar terpenoid structures

and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl Cedryl Ether

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 3.2 - 3.4 s 3H O-CH₃

~ 0.8 - 1.3 m 12H 4 x CH₃

~ 1.0 - 2.2 m 13H CH₂ and CH

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl Cedryl Ether

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 70 - 80 C C-O (quaternary)

~ 48 - 52 CH₃ O-CH₃

~ 15 - 60 C, CH, CH₂, CH₃ Tricyclic carbon skeleton

Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectroscopic Data for Methyl Cedryl Ether

Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Strong C-H stretch (alkane)

1465 - 1440 Medium C-H bend (CH₂/CH₃)

1380 - 1365 Medium C-H bend (CH₃)

1100 - 1050 Strong C-O stretch (ether)
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for Methyl Cedryl Ether

m/z Ratio Proposed Fragment

236 [M]⁺ (Molecular Ion)

221 [M - CH₃]⁺

205 [M - OCH₃]⁺

193 [M - C₃H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a liquid

fragrance compound such as methyl cedryl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of methyl cedryl ether in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to approximately 16 ppm.

Use a 30-degree pulse width.

Set the relaxation delay to 1.0 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.
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¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Set the spectral width to approximately 220 ppm.

Use a 30-degree pulse width.

Set the relaxation delay to 2.0 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise

ratio.

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate

software (e.g., MestReNova, TopSpin). Apply a Fourier transform, phase correction, and

baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As methyl cedryl ether is a liquid, the neat sample can be analyzed

directly. Place one to two drops of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared salt plates in the sample holder.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of methyl cedryl ether (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or hexane.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an

electron ionization (EI) source.

GC Conditions:

Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Injector: Set the injector temperature to 250 °C.

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

Oven Program: Start at an initial temperature of 60 °C, hold for 2 minutes, then ramp up to

280 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: Set to 230 °C.

Quadrupole Temperature: Set to 150 °C.

Mass Range: Scan from m/z 40 to 400.

Data Analysis: Identify the peak corresponding to methyl cedryl ether in the total ion

chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion

and the fragmentation pattern.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of methyl cedryl ether.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl Cedryl Ether: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010592#methyl-cedryl-ether-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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